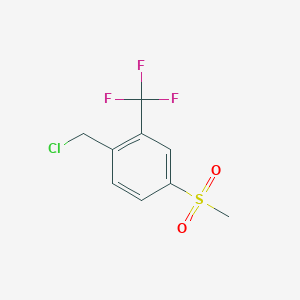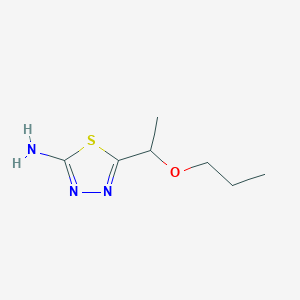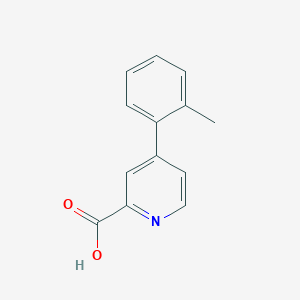
4-(2-Methylphenyl)pyridine-2-carboxylic acid
説明
4-(2-Methylphenyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . This compound is used in biological studies for the mutasynthesis of potential neuroprotectant derivatives of the bipyridyl collismycin A .
Molecular Structure Analysis
The molecular structure of 4-(2-Methylphenyl)pyridine-2-carboxylic acid consists of a pyridine ring attached to a carboxylic acid group and a methylphenyl group . The InChI code for this compound is 1S/C13H11NO2/c1-9-2-4-10 (5-3-9)11-6-7-14-12 (8-11)13 (15)16/h2-8H,1H3, (H,15,16) .科学的研究の応用
-
Pharmaceuticals and Medicinal Chemistry
- Pyridine is a key component in more than 7000 existing drug molecules of medicinal importance . It’s found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .
- In many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes . Many vitamins, such as pyridoxine, niacin, and nicotine, have high potency and selectivity in many biological systems .
- Recently, several patents for pyridine-based scaffolds to treat various maladies have been filed by many researchers .
-
Anti-malarial Research
-
Drug Discovery
- Pyrrolidine, a five-membered ring similar to pyridine, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
-
Multi-component Synthesis
-
Antileishmanial and Antimalarial Research
- Pyrazolo[3,4-b]quinolinones, which can be synthesized using pyridine-based compounds, have shown important biological properties. They are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers . They also show antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .
-
Inhibition of Plasmodial Enzyme Pf GSK-3
-
Neuroprotective, Immunological, and Anti-proliferative Effects
-
Catalyst in Green Synthesis
- Pyridine-2-carboxylic acid has been used as a green and efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
-
Inhibition of Plasmodial Pathogens
-
Pharmaceutical Intermediate
Safety And Hazards
While specific safety and hazard information for 4-(2-Methylphenyl)pyridine-2-carboxylic acid is not available, general precautions should be taken while handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
特性
IUPAC Name |
4-(2-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMGZZZDLAMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



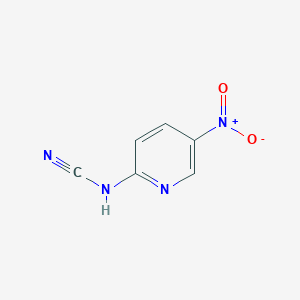
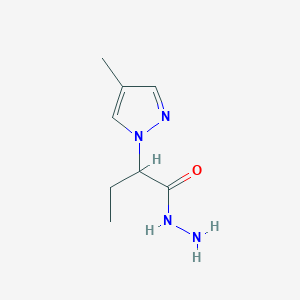
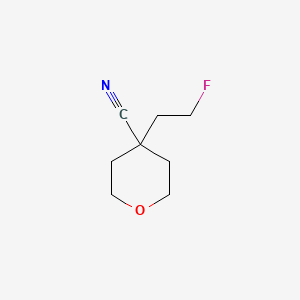
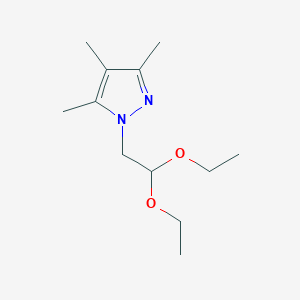

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)
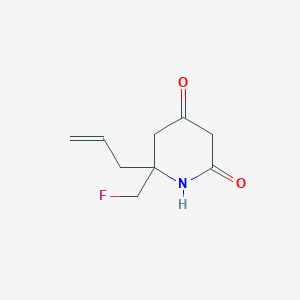

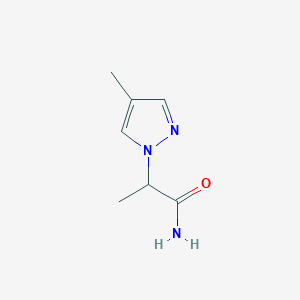
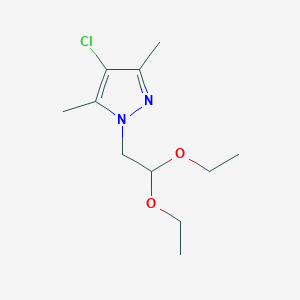
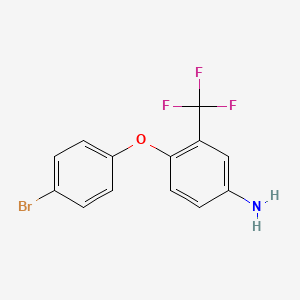
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)
